Sub-Nanomolar Ghrelin Receptor Potency: CAS 921861-18-9 (SB-791016) vs. Anamorelin, Ulimorelin, and Capromorelin
In a cell-based BACMAM FLIPR assay measuring agonist activity at the human ghrelin receptor (GHSR-1a), SB-791016 (CAS 921861-18-9) achieved an EC50 of 0.158 nM [1]. This represents a 4.7-fold greater potency than anamorelin (EC50 = 0.74 nM in the same FLIPR assay format) , approximately 184-fold greater potency than ulimorelin (TZP-101; EC50 = 29 nM) [2], and approximately 19-fold greater potency than capromorelin (CP-424391; rat pituicyte EC50 = 3 nM) . Notably, SM-130686 is a partial agonist achieving only ~55% of ghrelin's maximal Ca2+ response, whereas SB-791016 has been characterized as a full agonist, indicating both potency and efficacy differentiation [3].
| Evidence Dimension | Ghrelin receptor (GHSR-1a) agonism potency: EC50 |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (SB-791016 / CAS 921861-18-9) |
| Comparator Or Baseline | Anamorelin EC50 = 0.74 nM; Ulimorelin EC50 = 29 nM; Capromorelin EC50 = 3 nM (rat pituicyte); SM-130686 (partial agonist, ~55% max response vs. ghrelin) |
| Quantified Difference | 4.7-fold more potent than anamorelin; ~184-fold more potent than ulimorelin; ~19-fold more potent than capromorelin; full agonist vs. SM-130686 partial agonist |
| Conditions | Human ghrelin receptor (GHSR-1a), cell-based BACMAM FLIPR calcium mobilization assay (SB-791016 and anamorelin); recombinant human GRLN-R assay (ulimorelin); rat pituitary cell assay (capromorelin) |
Why This Matters
Higher receptor potency at the human ghrelin receptor translates to lower required dosing for equivalent target engagement, a critical differentiator for in vivo efficacy studies and potential therapeutic development programs where therapeutic index optimization is paramount.
- [1] BindingDB Entry BDBM50412954. CHEMBL251572: SB-791016. Affinity Data: EC50 0.158 nM. Assay: Agonist activity at human ghrelin receptor by cell-based BACMAM FLIPR assay. Curated by ChEMBL. View Source
- [2] Ulimorelin (TZP-101). EC50 = 29 nM, Ki = 16 nM at ghrelin receptor (GRLN). J Med Chem (2011) 54: 1961-2004. PMID: 21381769. View Source
- [3] Tokunaga T, Hume WE, Umezome T, et al. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, SM-130686. J Pharmacol Exp Ther. 2001. Partial agonist: maximal Ca2+ enhancement ~55% of ghrelin. View Source
